Cas no 1551263-76-3 (1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid)

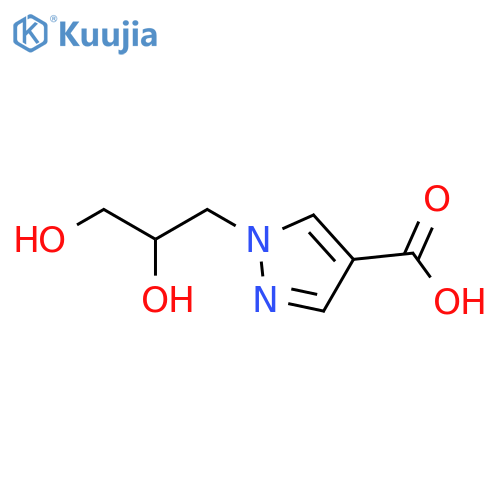

1551263-76-3 structure

商品名:1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid

CAS番号:1551263-76-3

MF:C7H10N2O4

メガワット:186.165301799774

MDL:MFCD24316115

CID:5151578

PubChem ID:82849848

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-4-carboxylic acid, 1-(2,3-dihydroxypropyl)-

- 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid

-

- MDL: MFCD24316115

- インチ: 1S/C7H10N2O4/c10-4-6(11)3-9-2-5(1-8-9)7(12)13/h1-2,6,10-11H,3-4H2,(H,12,13)

- InChIKey: LJCIAJXZIJNBOX-UHFFFAOYSA-N

- ほほえんだ: N1(CC(O)CO)C=C(C(O)=O)C=N1

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-246551-1.0g |

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid |

1551263-76-3 | 95% | 1.0g |

$914.0 | 2024-06-19 | |

| Enamine | EN300-246551-2.5g |

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid |

1551263-76-3 | 95% | 2.5g |

$1791.0 | 2024-06-19 | |

| Enamine | EN300-246551-10.0g |

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid |

1551263-76-3 | 95% | 10.0g |

$3929.0 | 2024-06-19 | |

| Enamine | EN300-246551-0.5g |

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid |

1551263-76-3 | 95% | 0.5g |

$877.0 | 2024-06-19 | |

| Enamine | EN300-246551-0.1g |

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid |

1551263-76-3 | 95% | 0.1g |

$804.0 | 2024-06-19 | |

| Enamine | EN300-246551-10g |

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid |

1551263-76-3 | 10g |

$3929.0 | 2023-09-15 | ||

| Enamine | EN300-246551-0.05g |

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid |

1551263-76-3 | 95% | 0.05g |

$768.0 | 2024-06-19 | |

| Enamine | EN300-246551-5.0g |

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid |

1551263-76-3 | 95% | 5.0g |

$2650.0 | 2024-06-19 | |

| Enamine | EN300-246551-0.25g |

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid |

1551263-76-3 | 95% | 0.25g |

$840.0 | 2024-06-19 | |

| Enamine | EN300-246551-1g |

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid |

1551263-76-3 | 1g |

$914.0 | 2023-09-15 |

1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

1551263-76-3 (1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量